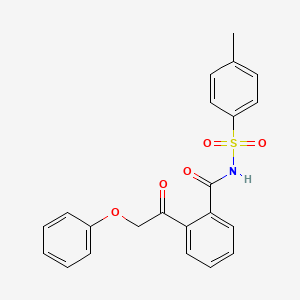
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is a complex organic compound characterized by its multiple nitro groups and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. Common starting materials might include aniline derivatives, which undergo nitration, methylation, and trifluoromethylation reactions. Each step requires specific reagents and conditions, such as:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups.
Methylation: Using methylating agents like methyl iodide or dimethyl sulfate.
Trifluoromethylation: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, possibly as a probe or inhibitor.
Medicine: Investigating its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.
Industry: Use in the development of advanced materials, such as polymers or coatings with specific properties.
Mecanismo De Acción
The mechanism by which N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting cellular pathways. In chemical reactions, its reactivity would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2,4-dinitroaniline: Lacks the trifluoromethyl and additional nitrophenyl groups.
2,4-Dinitroaniline: Lacks the methyl and trifluoromethyl groups.
Trifluoromethylaniline: Lacks the nitro groups.
Uniqueness
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is unique due to the combination of multiple nitro groups and a trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The presence of these groups can enhance its electron-withdrawing properties, making it a valuable compound for specific synthetic and industrial applications.
Propiedades
Número CAS |
84529-61-3 |
|---|---|
Fórmula molecular |
C14H9F3N4O6 |
Peso molecular |
386.24 g/mol |
Nombre IUPAC |
N-methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9F3N4O6/c1-18(8-3-2-4-9(5-8)19(22)23)13-11(14(15,16)17)6-10(20(24)25)7-12(13)21(26)27/h2-7H,1H3 |
Clave InChI |
GZWFSYGIWNYBLD-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
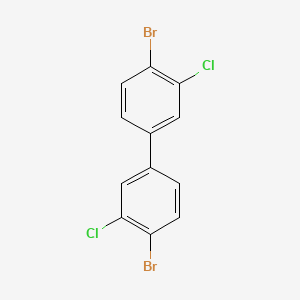
![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)
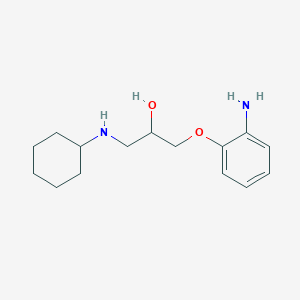
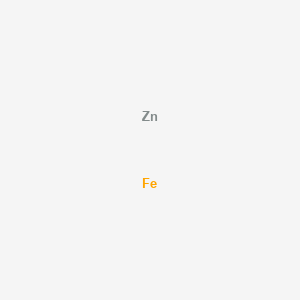

![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)
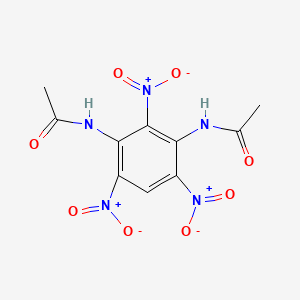
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
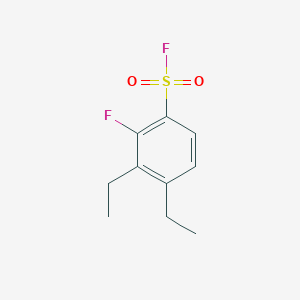
![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
